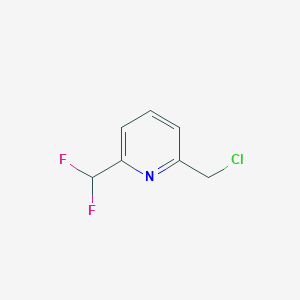

2-(Chloromethyl)-6-(difluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Approaches to Chloromethylpyridine Derivatives

1.1 Chloromethylation via Picoline-N-oxide Derivatives

A classical approach to 2-(chloromethyl)pyridine involves the chlorination of 2-methylpyridine-N-oxide (2-picoline-N-oxide) with chlorinating agents such as phosgene, phosphorus pentachloride, or phosphoryl chloride. The reaction typically proceeds in the presence of a solvent and an acid acceptor (organic or inorganic base), yielding a mixture of chloromethylpyridine isomers, predominantly 2- and 4-(chloromethyl)pyridines. However, direct chlorination of 2-picoline with chlorine often leads to over-chlorinated byproducts such as di- and trichloromethylpyridines, reducing selectivity.

1.2 Phosgene-Mediated Chlorination

The reaction of 2-methylpyridine-N-oxide with phosgene in a suitable solvent and in the presence of an acid acceptor is a preferred method for synthesizing 2-(chloromethyl)pyridine. This method offers better selectivity and yields compared to direct chlorination or use of phosphorus pentachloride. The process involves the formation of an intermediate chloromethyl compound with minimized side reactions.

Introduction of Difluoromethyl Group

The difluoromethyl group is typically introduced through fluorination reactions or by using fluorinated starting materials. A direct fluorination of chloromethylpyridine derivatives can be achieved via nucleophilic substitution reactions, such as the Finkelstein reaction, where 2-(chloromethyl)pyridine reacts with potassium fluoride to yield 2-(fluoromethyl)pyridine derivatives. However, for the difluoromethyl group, more specialized fluorination strategies or use of difluorinated precursors are required.

Synthetic Routes to 2-(Chloromethyl)-6-(difluoromethyl)pyridine

Currently, no single-step method directly synthesizes this compound, but multi-step synthetic strategies combining chloromethylation and difluoromethylation have been developed.

3.1 Multi-step Synthesis via Pyridine Dicarboxylic Acid Esters

One approach involves starting from 2,6-pyridinedicarboxylic acid dimethyl ester, which is reduced to 2,6-pyridinedimethanol using sodium borohydride in the presence of a Lewis acid. The dimethanol intermediate is then reacted with thionyl chloride to convert the hydroxymethyl groups to chloromethyl groups, yielding 2,6-dichloromethylpyridine hydrochloride. Subsequent selective fluorination or substitution can introduce the difluoromethyl group at the 6-position.

3.2 Fluorination of Chloromethylpyridine Derivatives

Fluorination of chloromethylpyridine derivatives using reagents like Selectfluor® or diethylaminosulfur trifluoride (DAST) has been reported for related compounds. For example, 4-(difluoromethyl)pyridin-2-amine was synthesized via fluorination of aldehyde intermediates derived from brominated pyridine precursors, followed by deprotection steps. This methodology demonstrates the feasibility of introducing difluoromethyl groups on pyridine rings under controlled conditions.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The use of 2-methylpyridine-N-oxide as a precursor for chloromethylation is well-established but often yields mixtures of isomers; phosgene-mediated chlorination improves selectivity and yield.

- Reduction of pyridine dicarboxylic acid esters to dimethanols followed by chlorination with thionyl chloride is an efficient route to dichloromethyl derivatives, which can be further manipulated to introduce fluorinated groups.

- Fluorination reactions using Selectfluor® or DAST are effective for introducing difluoromethyl groups, although controlling stereochemistry and avoiding side reactions require careful optimization.

- Large-scale synthesis protocols have been developed for related difluoromethylpyridine compounds, demonstrating the scalability and practicality of multi-step synthetic routes involving mild reaction conditions and commercially available reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-6-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be performed to reduce the chloromethyl and difluoromethyl groups.

Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxides of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted pyridines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that 2-(Chloromethyl)-6-(difluoromethyl)pyridine may have applications in developing new pharmaceuticals. Its structural similarity to other biologically active compounds suggests potential therapeutic properties, particularly as an anticancer agent.

- Anticancer Activity : Studies have shown that halomethyl-substituted pyridines can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated activity against colorectal and pancreatic cancers . The presence of the chloromethyl group may facilitate ligand-based alkylating reactions, enhancing their anticancer efficacy.

Agrochemicals

The compound is also being explored as an intermediate in the synthesis of agrochemicals. Pyridine derivatives are known for their utility in developing herbicides, fungicides, and insecticides due to their ability to interact with biological systems in plants and pests.

- Fungicide Development : Pyridine compounds such as 2-fluoro-6-(trifluoromethyl)pyridine have been identified as intermediates in the production of effective fungicides like picoxystrobin . This highlights the potential of this compound as a precursor for similar agrochemical applications.

Wirkmechanismus

The mechanism by which 2-(Chloromethyl)-6-(difluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 2-(Chloromethyl)-6-(difluoromethyl)pyridine and related pyridine derivatives:

*Calculated based on molecular formula.

Reactivity and Functionalization

- Chloromethyl Group Reactivity : The chloromethyl group in this compound is a versatile handle for nucleophilic substitution reactions. This contrasts with Nitrapyrin, where the trichloromethyl group (-CCl3) is less reactive but confers stability in soil environments .

Biologische Aktivität

2-(Chloromethyl)-6-(difluoromethyl)pyridine is a compound with a unique molecular structure characterized by a chloromethyl group at the 2-position and a difluoromethyl group at the 6-position of the pyridine ring. This arrangement significantly influences its electronic properties and biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C7H6ClF2N

- Molecular Weight : 179.58 g/mol

- Structure : The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of electron-withdrawing groups.

Synthesis

The synthesis of this compound typically involves:

- Reagents :

- 2-Methylpyridine

- Phosgene

- Difluorocarbene

- Solvent: Methylene chloride

- Procedure : The reaction begins with the chlorination of 2-methylpyridine followed by treatment with difluorocarbene, leading to the formation of the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific data on effectiveness is limited and requires further investigation.

- Interaction with Biological Macromolecules : The compound shows reactivity with proteins and nucleic acids, which is crucial for drug development. Such interactions may lead to insights into its mechanism of action and therapeutic potential.

- Potential Applications in Drug Development : Compounds with similar structures have been linked to diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects.

1. Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the substituents on the pyridine ring can significantly affect biological activity. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloromethylpyridine | Chloromethyl at position 2 | Basic pyridine reactivity |

| 6-Difluoromethylpyridine | Difluoromethyl at position 6 | Enhanced electron-withdrawing effects |

| 2,6-Bis(chloromethyl)pyridine | Chloromethy groups at positions 2 and 6 | Increased reactivity due to multiple sites |

2. Anticancer Activity

In vitro studies have shown that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical), CaCo-2 (colon adenocarcinoma), and others.

- IC50 Values : Some derivatives have reported IC50 values in the low micromolar range, indicating significant potency.

The proposed mechanism of action involves:

- Binding to Enzymes : Interaction with key enzymes involved in cellular processes.

- Influence on Gene Expression : Potential modulation of gene expression through interaction with nucleic acids.

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-6-(difluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and fluorination of pyridine derivatives. Key steps include:

- Chloromethylation : Introducing the chloromethyl group via electrophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions .

- Difluoromethylation : Fluorination via nucleophilic or electrophilic substitution, employing reagents like diethylaminosulfur trifluoride (DAST) or ClCFH derivatives. Reaction temperatures (0–60°C) and inert atmospheres (N) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >97% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substitution patterns. The chloromethyl group appears as a triplet (δ ~4.5 ppm, coupling), while the difluoromethyl group shows a doublet (δ ~5.8 ppm, ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHClFN, MW 189.58) .

- X-ray Crystallography : Determines bond angles and conformations. For related pyridines, C–F bonds average 1.34 Å, and Cl–C–C angles are ~112° .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The chloromethyl group reacts with amines, thiols, or alcohols under basic conditions (e.g., KCO/DMF) to form thioethers or amines .

- Electrophilic Aromatic Substitution : The pyridine ring’s electron-deficient nature directs substitutions to the 4-position. Fluorine’s inductive effect stabilizes intermediates .

- Radical Reactions : The difluoromethyl group participates in radical chain reactions (e.g., with AIBN) to form carbon-centered radicals .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to volatile chlorinated byproducts.

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence reactivity and binding in biological systems?

- Methodological Answer :

- Lipophilicity : The difluoromethyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .

- Conformational Control : Fluorine’s gauche effect stabilizes specific rotamers, impacting protein-ligand docking. Computational modeling (e.g., DFT or molecular dynamics) predicts preferred conformers .

- Enzyme Inhibition : The chloromethyl group forms covalent bonds with catalytic cysteine residues (e.g., in kinases), while fluorine’s electronegativity modulates binding affinity .

Q. How can researchers resolve contradictions in catalytic activity data between this compound and its trifluoromethyl analog?

- Methodological Answer :

- Comparative Kinetics : Measure reaction rates (e.g., SN2 substitutions) for both compounds. The trifluoromethyl analog’s stronger electron-withdrawing effect may reduce nucleophilic attack efficiency .

- Computational Analysis : Use Hammett constants (σ for CF = 0.43 vs. CHF = 0.33) to quantify electronic differences .

- Crystallographic Data : Compare X-ray structures to identify steric clashes or hydrogen-bonding variations in protein complexes .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates.

- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve C–C bond formation efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance difluoromethylation yields by 15–20% .

Q. How can computational models predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.